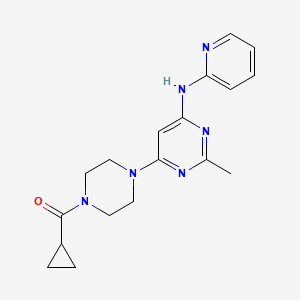![molecular formula C19H22N2O2S B6506023 2-phenoxy-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one CAS No. 1421482-01-0](/img/structure/B6506023.png)
2-phenoxy-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other substances, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
2-phenoxy-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one has been studied for its potential applications in scientific research. It has been found to have several interesting properties, including the ability to act as an agonist at dopamine receptors. This compound has been used in research to study the effects of dopamine on neuronal function and behavior, as well as to investigate the effects of drugs on dopamine receptor activity. Additionally, this compound has been used to study the effects of dopamine receptor agonists on learning and memory, as well as to investigate the effects of drugs on dopamine receptor expression.
Wirkmechanismus
2-phenoxy-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one acts as an agonist at dopamine receptors. This compound binds to the dopamine receptor and activates it, resulting in an increase in the activity of the receptor. This increased activity of the receptor can then lead to changes in neuronal function and behavior, as well as to changes in the expression of other receptors and proteins.
Biochemical and Physiological Effects
This compound{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one has been found to have several interesting biochemical and physiological effects. It has been shown to increase the activity of the dopamine receptor, which can lead to changes in neuronal function and behavior. Additionally, this compound has been found to increase the expression of other receptors and proteins, as well as to modulate the activity of other neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenoxy-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize, allowing for quick and efficient experimentation. Additionally, this compound is relatively stable, making it suitable for long-term storage and use in experiments. However, one of the main limitations of this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
2-phenoxy-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one has the potential to be used in a wide variety of scientific research applications. Future research could focus on developing more efficient synthesis methods for this compound, as well as exploring its potential applications in drug discovery and development. Additionally, further research could focus on exploring the effects of this compound on other receptors and proteins, as well as investigating its potential therapeutic applications. Finally, further research could focus on developing more efficient methods for delivering this compound to target tissues and cells, as well as exploring its potential use in the treatment of various diseases and disorders.
Synthesemethoden
2-phenoxy-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one can be synthesized using a two-step process. The first step involves the reaction of piperidine and pyridine-2-sulfanylmethyl chloride in an aqueous solution of sodium hydroxide, followed by the addition of phenoxyacetic acid. The second step involves the reaction of the resulting piperidine-2-sulfanylmethyl-phenoxyacetic acid with ethyl bromide in the presence of potassium carbonate. The final product is a white solid that is soluble in polar solvents such as ethanol and dimethyl sulfoxide.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-phenoxy-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-19(14-23-17-6-2-1-3-7-17)21-12-9-16(10-13-21)15-24-18-8-4-5-11-20-18/h1-8,11,16H,9-10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNGSDSTVYQCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide](/img/structure/B6505944.png)
![2-(4-chlorophenyl)-N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]acetamide](/img/structure/B6505949.png)

![1-(4-methoxy-2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea](/img/structure/B6505963.png)
![1-(3-fluorophenyl)-3-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea](/img/structure/B6505967.png)
![6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B6505982.png)
![4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2,4-dichlorobenzoate](/img/structure/B6505997.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B6506007.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B6506008.png)

![2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine](/img/structure/B6506033.png)
![2-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine](/img/structure/B6506047.png)

